1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine
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Overview
Description
Preparation Methods
The synthesis of 1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine) involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions .
Scientific Research Applications
1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine) is primarily used as a pharmaceutical secondary standard for quality control in the production of ranitidine . It is also employed in analytical chemistry for method development and validation, ensuring the accuracy and precision of pharmaceutical assays .
Mechanism of Action
As a secondary standard, this compound does not have a direct mechanism of action. its role in quality control ensures that pharmaceutical products meet the required standards for safety and efficacy. It helps in the identification and quantification of impurities in ranitidine formulations .
Comparison with Similar Compounds
Similar compounds include other impurities and degradation products of ranitidine, such as:
- Ranitidine Impurity A
- Ranitidine Impurity B
- Ranitidine Impurity C
- Ranitidine Impurity D
These compounds share structural similarities but differ in their specific functional groups and molecular configurations .
Properties
CAS No. |
1331637-48-9 |
---|---|
Molecular Formula |
C11H22N6O4S2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-N-methyl-1-N'-[2-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C11H22N6O4S2/c1-12-10(7-16(18)19)14-3-5-22-9-23-6-4-15-11(13-2)8-17(20)21/h7-8,12-15H,3-6,9H2,1-2H3 |
InChI Key |
VWZXRGJMLLSQBK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCSCCNC(=C[N+](=O)[O-])NC |
Synonyms |
Ranitidine EP Impurity J; |
Origin of Product |
United States |
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